8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione 8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 93904-40-6
VCID: VC17051566
InChI: InChI=1S/C29H17N5O2/c1-33-28(35)16-8-6-7-15-17-13-19(26-30-20-9-2-3-10-21(20)31-26)27-32-22-11-4-5-12-23(22)34(27)24(17)14-18(25(15)16)29(33)36/h2-14H,1H3,(H,30,31)
SMILES:
Molecular Formula: C29H17N5O2
Molecular Weight: 467.5 g/mol

8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione

CAS No.: 93904-40-6

Cat. No.: VC17051566

Molecular Formula: C29H17N5O2

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione - 93904-40-6

Specification

CAS No. 93904-40-6
Molecular Formula C29H17N5O2
Molecular Weight 467.5 g/mol
IUPAC Name 4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione
Standard InChI InChI=1S/C29H17N5O2/c1-33-28(35)16-8-6-7-15-17-13-19(26-30-20-9-2-3-10-21(20)31-26)27-32-22-11-4-5-12-23(22)34(27)24(17)14-18(25(15)16)29(33)36/h2-14H,1H3,(H,30,31)
Standard InChI Key YLANRMOGWMCRLK-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Connectivity

The compound’s IUPAC name, 4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione, reflects its hexacyclic system comprising fused benzimidazole, isoquinoline, and quinoline units. Key structural attributes include:

  • Benzimidazole subunits: Two benzimidazole moieties contribute π-conjugation and nitrogen-based coordination sites.

  • Isoquinoline-quinoline fusion: The isoquinoline(5,4-fg)quinoline backbone creates an extended aromatic system, enhancing electronic delocalization.

  • Methyl and dione functionalities: A methyl group at position 2 and two ketone groups at positions 1 and 3 introduce steric and electronic asymmetry.

Table 1: Molecular descriptors of 8-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione

PropertyValue
Molecular formulaC₂₉H₁₇N₅O₂
Molecular weight467.5 g/mol
CAS registry number93904-40-6
Canonical SMILESCN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogous benzimidazole-isoquinoline hybrids exhibit diagnostic NMR and IR features:

  • ¹H NMR: Methyl groups resonate near δ 2.45–4.51 ppm, while aromatic protons appear between δ 7.48–8.54 ppm .

  • ¹³C NMR: Carbonyl signals (C=O) emerge at ~170–193 ppm, with heterocyclic carbons in the 110–160 ppm range .

  • IR spectroscopy: Stretching vibrations for C=O (1728 cm⁻¹) and C-N (1238 cm⁻¹) align with dione and benzimidazole functionalities .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound’s synthesis likely involves modular assembly of preformed heterocyclic units. Key disconnections include:

  • Benzimidazole formation: Condensation of o-phenylenediamine derivatives with carbonyl precursors .

  • Isoquinoline-quinoline fusion: Cyclization via Pictet-Spengler or Friedländer reactions .

  • Cross-coupling: Suzuki-Miyaura reactions to install aryl substituents, as demonstrated in analogous systems .

Stepwise Synthesis Proposal

Building on methodologies from analogous compounds , a plausible route involves:

  • Synthesis of 2-methylisoquinoline-1,3-dione:

    • Oxidative cyclization of 2-(aminomethyl)benzoic acid derivatives.

  • Benzimidazole incorporation:

    • Condensation with 1H-benzimidazole-2-carbaldehyde under acidic conditions.

  • Palladium-catalyzed cross-coupling:

    • Suzuki reaction with 8-bromo intermediates to attach the 2-methoxyphenyl group .

Table 2: Key reaction conditions for analogous syntheses

StepReagents/ConditionsYield (%)
CyclizationSeO₂, dioxane, reflux65–78
Suzuki couplingPd(dppf)Cl₂, K₃PO₄, THF/H₂O, 70°C58–63
PurificationSilica chromatography (hexanes:EtOAc)>95

Challenges and Future Directions

Synthetic Limitations

  • Low solubility: Hinders purification and characterization .

  • Side reactions: Competing pathways during cyclization and coupling .

Research Priorities

  • Crystallographic studies: To resolve solid-state packing and confirm connectivity .

  • DFT calculations: To model electronic structure and predict reactivity.

  • Biological screening: Evaluate anticancer and antimicrobial potency.

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